3-Ethyl-4-methyldec-4-en-1-ol

Description

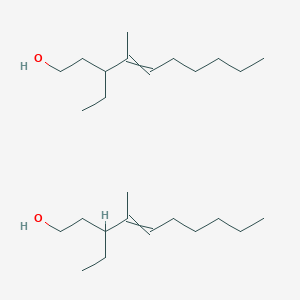

Structure

3D Structure of Parent

Properties

CAS No. |

84929-28-2 |

|---|---|

Molecular Formula |

C26H52O2 |

Molecular Weight |

396.7 g/mol |

IUPAC Name |

3-ethyl-4-methyldec-4-en-1-ol |

InChI |

InChI=1S/2C13H26O/c2*1-4-6-7-8-9-12(3)13(5-2)10-11-14/h2*9,13-14H,4-8,10-11H2,1-3H3 |

InChI Key |

YIWSEADNAOJQQI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC=C(C)C(CC)CCO.CCCCCC=C(C)C(CC)CCO |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Ethyl 4 Methyldec 4 En 1 Ol and Analogous Structures

Chemical Synthesis Approaches

The creation of unsaturated alcohols often involves the selective reduction of α,β-unsaturated aldehydes and esters or the strategic formation of carbon-carbon double bonds through metathesis. A known synthesis of 3-Ethyl-4-methyldec-4-en-1-ol itself involves a Claisen rearrangement to form the precursor 3-ethyl-4-methyldec-4-enal, which is then subjected to further reaction. google.comgoogleapis.com

Catalytic Hydrogenation and Reduction of α,β-Unsaturated Aldehydes and Esters

The selective hydrogenation of α,β-unsaturated aldehydes is a critical yet challenging transformation in organic synthesis. The primary goal is the reduction of the carbonyl group to an alcohol while preserving the carbon-carbon double bond, a thermodynamically unfavored process. acs.orgacs.org

The reduction of α,β-unsaturated carbonyl compounds to allylic alcohols is a pivotal reaction. rsc.orgresearchgate.net Catalytic transfer hydrogenation is a particularly safe and convenient method, avoiding the use of hydrogen gas and stoichiometric hydride reagents. rsc.orgresearchgate.net This method offers flexibility in tuning reaction rates and selectivity by choosing different hydrogen donors, such as secondary alcohols or formate (B1220265) salts. rsc.org A wide array of both homogeneous and heterogeneous catalysts have been developed for this purpose. rsc.org

For instance, the reduction of esters to primary alcohols is a common synthetic route. While reagents like lithium aluminum hydride (LiAlH4) are effective, they can also reduce other functional groups. wikipedia.orgprepchem.com Selective reduction in the presence of other reducible groups, like in the synthesis of 3-ethyl-4-(4-chlorophenyl)pent-4-en-1-ol from its corresponding methyl ester, demonstrates the utility of targeted reducing agents. prepchem.com The choice of catalyst is crucial; traditional hydrogenation catalysts like palladium, platinum, and nickel often preferentially reduce the carbon-carbon double bond. google.comresearchgate.net However, osmium-based catalysts have shown a surprising preference for hydrogenating the carbonyl group. google.com

Table 1: Catalyst Performance in Selective Hydrogenation

| Catalyst System | Substrate Example | Product | Selectivity (%) | Reference(s) |

|---|---|---|---|---|

| Pt nanoparticles on Al2O3 | α,β-Unsaturated Aldehydes | Unsaturated Alcohols | High | rsc.org |

| Osmium on Carbon | α,β-Unsaturated Aldehydes | Unsaturated Alcohols | High Yield | google.com |

| Ag-In2O3/f-m-Al2O3 | α,β-Unsaturated Aldehydes | Unsaturated Alcohols | High | rsc.orgrsc.org |

| Fe(II) Complex | Aldehydes | Alcohols | High (up to 99%) | acs.org |

| Ru-complex | Ketoaldehydes | Aldehyde reduction | High (TON up to 40000) | acs.org |

Platinum nanoparticles (Pt NPs) supported on materials like alumina (B75360) have demonstrated high selectivity and activity for the reduction of α,β-unsaturated aldehydes to unsaturated alcohols, even at room temperature. rsc.org The surface structure of the Pt nanoparticles plays a significant role; for example, Pt(111) surfaces show higher selectivity to unsaturated alcohols compared to Pt(100) surfaces. researchgate.net The use of supports like ceria-alumina composites can further enhance catalytic performance by influencing the electronic properties of the platinum and providing beneficial acid sites. bohrium.com

Silver-based catalysts also show remarkable selectivity. researchgate.net A system composed of silver-indium oxide (Ag-In2O3) on a fluffy mesoporous alumina (f-m-Al2O3) support has been shown to be highly selective for the hydrogenation of the C=O bond in various α,β-unsaturated aldehydes. rsc.orgrsc.org In this system, the electron-rich silver repels the C=C bond, while the electron-deficient indium oxide acts as an electrophilic site to adsorb the oxygen atom of the carbonyl group, thus promoting the desired hydrogenation. rsc.orgrsc.org The support itself, with its numerous Lewis acid sites, further enhances this selectivity. rsc.orgrsc.org

In recent years, "frustrated Lewis pairs" (FLPs) have emerged as a powerful metal-free alternative for catalytic hydrogenation. rsc.orgbris.ac.uk FLPs are combinations of bulky Lewis acids and bases that, due to steric hindrance, cannot form a classical adduct. rsc.orgacs.org This unquenched reactivity allows them to activate small molecules like H2. rsc.orgbris.ac.uk

FLP catalysis has been successfully applied to the reduction of a wide variety of functional groups, including aldehydes and ketones, under mild conditions. rsc.orgnih.gov The development of moisture-tolerant FLP catalysts has further expanded their applicability. acs.org By carefully tuning the electronic and steric properties of the Lewis acid and base components, highly efficient and selective hydrogenation protocols can be developed. rsc.orgacs.org For instance, certain FLP systems have demonstrated the ability to catalytically reduce aldehydes and ketones to their corresponding alcohols. researchgate.net

Olefin Metathesis Strategies for Unsaturated Alcohols

Olefin metathesis is a powerful tool for the construction of carbon-carbon double bonds and has found significant application in the synthesis of unsaturated alcohols from renewable resources. mdpi.comscielo.br

Cross-metathesis allows for the modification of fatty acid chains, which are readily available from vegetable oils. scielo.brresearchgate.net This strategy can be used to synthesize a variety of valuable chemicals, including unsaturated alcohols. google.comgoogle.com For example, the cross-metathesis of unsaturated fatty acid esters with functionalized olefins can produce α,ω-difunctional compounds that serve as important chemical intermediates. mdpi.comresearchgate.net

A significant challenge in the metathesis of hydroxy-substituted unsaturated fatty acids or esters is that the free hydroxyl group can negatively impact catalyst performance. google.com To overcome this, the hydroxyl group is often protected before the metathesis reaction and then deprotected afterward to yield the desired unsaturated alcohol. google.com This approach has been used to produce homo-allylic mono-alcohols and polyols from seed oil derivatives. google.com The development of robust ruthenium-based catalysts has been instrumental in advancing these transformations. mdpi.comacs.org

Homo-Metathesis in Unsaturated Alcohol Formation

Homo-metathesis is a powerful tool in organic synthesis for the formation of new carbon-carbon double bonds. This reaction involves the scrambling of substituents on two identical olefin molecules, catalyzed by transition metal complexes, most notably those containing ruthenium. In the context of unsaturated alcohol synthesis, homo-metathesis can be employed to produce longer-chain unsaturated polyols from shorter-chain hydroxy-substituted fatty acids or their esters. google.com

A key challenge in the metathesis of hydroxy-substituted olefins is the potential for low catalyst turnover rates. google.com To circumvent this, the hydroxyl group is often protected prior to the metathesis reaction. Following the formation of the desired carbon skeleton, the protecting group is removed to yield the final unsaturated alcohol. google.com For instance, the homo-metathesis of methyl oleate (B1233923) can produce 9-octadecene (B1240498) and dimethyl-1,18-octadec-9-enedioate. google.com While cross-metathesis typically yields unsaturated monoalcohols, homo-metathesis is a viable route to unsaturated polyols. google.com

| Reactant Example | Metathesis Type | Product Example(s) |

| Methyl oleate | Homo-metathesis | 9-Octadecene, Dimethyl-1,18-octadec-9-enedioate google.com |

| Methyl ricinoleate | Homo-metathesis | 9-Octadecene-7,12-diol google.com |

Stereoselective Synthesis of Branched Unsaturated Alcohols

The presence of both a double bond and a chiral center in molecules like 3-Ethyl-4-methyldec-4-en-1-ol necessitates stereoselective synthetic methods to control the geometry of the alkene and the configuration of the stereocenter.

Achieving high levels of both diastereoselectivity and enantioselectivity in the synthesis of complex molecules is a significant challenge in organic synthesis. chinesechemsoc.org For the construction of tertiary alcohols with adjacent stereocenters, the steric hindrance around the prochiral carbon makes stereocontrol difficult. chinesechemsoc.org

Various strategies have been developed to address this, including:

Asymmetric Hydrogenation: The use of chiral catalysts, such as those based on ruthenium-BINAP complexes, can effect the highly diastereo- and/or enantioselective hydrogenation of unsaturated precursors like β-keto esters and allylic alcohols. researchgate.net

Asymmetric Aldol (B89426) Reactions: The aldol reaction itself can be rendered stereoselective through the use of chiral catalysts or auxiliaries, allowing for the controlled formation of β-hydroxy carbonyl compounds with specific stereochemistries. ptfarm.pl

Asymmetric Allylation and Propargylation: The addition of allyl or propargyl groups to carbonyl compounds can be achieved with high enantioselectivity using chiral Brønsted acids or metal catalysts. scispace.com This is a powerful method for creating chiral secondary or tertiary alcohols.

Chiral Catalysts: Chiral catalysts are substances that can direct a chemical reaction to favor the formation of one enantiomer over the other, without being consumed in the process. acs.org A wide array of chiral catalysts have been developed, including metal complexes with chiral ligands and organocatalysts. ptfarm.pl For instance, iridium complexes with chiral phosphoramidite (B1245037) ligands have been used for the enantioselective allylic alkylation of deconjugated butyrolactams, creating two adjacent tertiary stereocenters with high enantioselectivity. iisc.ac.in

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed. wikipedia.org This approach involves a three-step process: attachment of the auxiliary, diastereoselective reaction, and removal of the auxiliary. wikipedia.org While this method requires stoichiometric amounts of the auxiliary, it is a robust and often highly effective strategy. acs.orgwikipedia.org For example, chiral oxazolidinones can be used as auxiliaries to direct the stereoselective alkylation of enolates.

A novel approach combines asymmetric catalysis with the concept of a chiral auxiliary. In this strategy, a catalytic amount of a chiral catalyst is used to install a transient chiral auxiliary onto an achiral starting material. This newly formed chiral center then directs a subsequent diastereoselective reaction. acs.org

| Strategy | Description | Example |

| Chiral Catalyst | A chiral molecule that accelerates a reaction and influences the stereochemical outcome. ptfarm.placs.org | Iridium complex with a chiral phosphoramidite ligand for asymmetric allylic alkylation. iisc.ac.in |

| Chiral Auxiliary | A stereogenic group temporarily attached to a substrate to control stereoselectivity. wikipedia.org | Oxazolidinones used to direct the diastereoselective alkylation of enolates. |

| Catalytically Formed Chiral Auxiliary | A chiral catalyst installs a transient chiral auxiliary, which then directs a subsequent diastereoselective reaction. acs.org | Palladium-catalyzed carboetherification to form a chiral oxazolidine, which then directs a diastereoselective hydrogenation. acs.org |

Biotechnological and Enzymatic Synthesis Routes

The pursuit of sustainable and highly selective methods for chemical synthesis has propelled the exploration of biotechnological and enzymatic routes. These approaches offer significant advantages over traditional chemical methods, including milder reaction conditions, reduced environmental impact, and the potential for high stereoselectivity. For complex molecules such as 3-Ethyl-4-methyldec-4-en-1-ol, biocatalysis, utilizing either isolated enzymes or whole-cell systems, presents a promising avenue for production. This section delves into the use of recombinant whole-cell catalysis and metabolic engineering strategies for the synthesis of branched unsaturated alcohols and analogous structures.

Recombinant Whole-Cell Catalysis for Branched Unsaturated Alcohols

Recombinant whole-cell catalysis harnesses the metabolic machinery of microorganisms, such as Escherichia coli, which have been genetically engineered to express specific enzymes for desired chemical transformations. This method is particularly advantageous as it obviates the need for costly enzyme purification and facilitates the regeneration of essential cofactors in situ.

Recent research has demonstrated the successful application of whole-cell catalysts in the synthesis of complex alcohols, including α-branched α,β-unsaturated alcohols and Guerbet alcohols. rsc.orgresearchgate.net One notable strategy involves the construction of a two-plasmid system in E. coli to facilitate a double reduction cascade. researchgate.net This system can convert aliphatic α-branched α,β-unsaturated aldehydes into the corresponding saturated branched alcohols. The process employs an ene reductase and an alcohol dehydrogenase, with cofactor regeneration being driven by a glucose dehydrogenase. researchgate.net By optimizing reaction conditions, such as using methanol (B129727) as a co-solvent, high substrate concentrations (up to 18.5 g/L) can be achieved, leading to excellent yields (97%) and purity (88%) of the target alcohol without requiring distillation. rsc.orgresearchgate.net

Another relevant advancement is the development of efficient whole-cell systems for the selective oxidation of α,β-unsaturated alcohols to their corresponding aldehydes, a reaction that can be reversed to favor alcohol synthesis. d-nb.infonih.gov In one study, E. coli cells were engineered to express a multifunctional fusion enzyme combining an NADP+-specific alcohol dehydrogenase (YsADH), an NADPH oxidase (TkNOX), and a hemoglobin protein (VsHGB). d-nb.infonih.gov This system efficiently catalyzed the conversion of 3-methyl-2-buten-1-ol (B147165) to 3-methyl-2-butenal, demonstrating the power of cascade biocatalysis and efficient cofactor regeneration. d-nb.infonih.gov Such a system, when operated in a reductive mode, could be adapted for the synthesis of unsaturated alcohols like 3-Ethyl-4-methyldec-4-en-1-ol from an appropriate aldehyde precursor. The use of whole-cell catalysts simplifies the production process, lowers costs, and enhances enzyme stability compared to using isolated enzymes. d-nb.info

| Host Organism | Target Product Class | Key Enzymes Expressed | Substrate Example | Yield/Conversion | Reference |

| Escherichia coli | Guerbet Alcohols | Ene Reductase, Alcohol Dehydrogenase, Glucose Dehydrogenase | Aliphatic α-branched α,β-unsaturated aldehydes | 97% | rsc.orgresearchgate.net |

| Escherichia coli | α,β-Unsaturated Aldehydes | Alcohol Dehydrogenase (YsADH), NADPH Oxidase (TkNOX), Hemoglobin (VsHGB) | 3-methyl-2-buten-1-ol | Complete conversion (250 mM substrate) | d-nb.infonih.gov |

Metabolic Engineering Strategies for Biosynthesis of Branched-Chain Higher Alcohols

Metabolic engineering offers a powerful bottom-up approach to produce valuable chemicals, including branched-chain higher alcohols, from simple renewable feedstocks like glucose. This strategy involves the rational modification of a microorganism's native metabolic pathways to channel carbon flux towards the desired product.

A highly successful strategy implemented in E. coli involves leveraging the host's innate amino acid biosynthetic pathways. zju.edu.cnnih.gov By diverting the 2-keto acid intermediates from these pathways, a synthetic route for alcohol production is created. This is typically achieved by introducing two key enzymatic steps: a 2-ketoacid decarboxylase to convert the 2-keto acid to an aldehyde, and an alcohol dehydrogenase to reduce the aldehyde to the final alcohol product. zju.edu.cn This non-fermentative pathway has been effectively used to produce a range of higher alcohols, such as isobutanol, 1-butanol, 2-methyl-1-butanol, and 3-methyl-1-butanol, from glucose. zju.edu.cnnih.gov Notably, this approach led to the high-yield and high-specificity production of isobutanol. zju.edu.cnnih.gov

Further advancements have focused on expanding the product scope to include longer-chain alcohols. By engineering the chain elongation activity of enzymes like 2-isopropylmalate synthase and modifying the substrate specificity of downstream enzymes, the branched-chain amino acid pathways can be extended to produce non-natural, longer-chain keto acids and alcohols with carbon numbers ranging from five to eight. pnas.org This demonstrates the potential to create artificial metabolic pathways capable of synthesizing a diverse family of molecules. pnas.org

Beyond E. coli, other microorganisms like Ralstonia eutropha have been engineered for the production of branched-chain alcohols. nih.gov In this bacterium, which naturally produces polyhydroxybutyrate (B1163853) (PHB) as a carbon storage material, metabolic flux can be redirected away from PHB synthesis and towards the production of isobutanol and 3-methyl-1-butanol. nih.gov By overexpressing native branched-chain amino acid biosynthesis genes and a heterologous ketoisovalerate decarboxylase, engineered strains have achieved significant production titers of these alcohols. nih.gov

| Host Organism | Engineering Strategy | Key Enzymes/Pathways | Products Synthesized | Production Titer | Reference |

| Escherichia coli | Diversion of amino acid biosynthesis intermediates | 2-Ketoacid Decarboxylase, Alcohol Dehydrogenase | Isobutanol, 1-Butanol, 2-Methyl-1-butanol, 3-Methyl-1-butanol | High-yield (isobutanol) | zju.edu.cnnih.gov |

| Escherichia coli | Extension of branched-chain amino acid pathways | Engineered 2-Isopropylmalate Synthase | Long-chain alcohols (C5-C8) | (S)-3-methyl-1-pentanol (optimized) | pnas.org |

| Ralstonia eutropha | Redirection of carbon flux from PHB storage | Overexpression of branched-chain amino acid biosynthesis genes, Ketoisovalerate Decarboxylase | Isobutanol, 3-Methyl-1-butanol | >14 g/L (over 50 days) | nih.gov |

Advanced Spectroscopic and Analytical Characterization of 3 Ethyl 4 Methyldec 4 En 1 Ol

Vibrational Spectroscopy Techniques

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides detailed information about the functional groups present. For 3-Ethyl-4-methyldec-4-en-1-ol, the key expected absorptions are associated with its hydroxyl, alkene, and alkane moieties. masterorganicchemistry.com

A defining feature in the FTIR spectrum of an alcohol is the hydroxyl (O-H) stretching vibration. In a condensed-phase sample (liquid or neat), intermolecular hydrogen bonding causes this peak to be very strong and broad, typically appearing in the 3200–3500 cm⁻¹ region. orgchemboulder.comlibretexts.org The spectrum would also feature a strong C-O stretching band, characteristic of a primary alcohol, in the 1050–1075 cm⁻¹ range. spectroscopyonline.com

The unsaturated nature of the molecule gives rise to distinct peaks. The stretching vibration of the trisubstituted C=C bond is expected to produce a medium-intensity peak around 1665–1675 cm⁻¹. upi.edu The adjacent vinylic C-H bond would show a stretching absorption just above 3000 cm⁻¹, typically around 3010–3040 cm⁻¹. masterorganicchemistry.comupi.edu This serves as a clear diagnostic marker to distinguish alkene C-H bonds from alkane C-H bonds, whose stretching vibrations appear just below 3000 cm⁻¹. The aliphatic backbone, including the ethyl and methyl groups, would be responsible for these strong C-H stretching absorptions between 2850 and 2960 cm⁻¹, as well as C-H bending (scissoring and rocking) vibrations in the fingerprint region (approx. 1375 cm⁻¹ and 1465 cm⁻¹).

Predicted FTIR Peaks for 3-Ethyl-4-methyldec-4-en-1-ol

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch (H-bonded) | Primary Alcohol | 3200 - 3500 | Strong, Broad |

| =C-H Stretch | Alkene | 3010 - 3040 | Medium |

| C-H Stretch | Alkane (CH₃, CH₂) | 2850 - 2960 | Strong |

| C=C Stretch | Trisubstituted Alkene | 1665 - 1675 | Medium |

| C-H Bend | Alkane (CH₃, CH₂) | 1375 - 1465 | Medium |

| C-O Stretch | Primary Alcohol | 1050 - 1075 | Strong |

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational technique based on the inelastic scattering of monochromatic light. mdpi.com While polar bonds like O-H and C-O give strong signals in FTIR, non-polar and symmetric bonds, such as C=C and C-C, tend to produce strong signals in Raman spectra.

For 3-Ethyl-4-methyldec-4-en-1-ol, the most prominent feature in the Raman spectrum would be the intense signal from the C=C stretching vibration, expected around 1670 cm⁻¹. The spectrum would also be rich in signals from the carbon backbone, with C-C single bond stretches appearing in the 800–1200 cm⁻¹ range. The C-H stretching region (2800–3100 cm⁻¹) would show strong, well-resolved peaks corresponding to the various methyl and methylene (B1212753) groups in the molecule. mdpi.com The O-H stretch, while dominant in FTIR, is typically weak in Raman spectroscopy. This complementary nature makes the combined use of FTIR and Raman spectroscopy a powerful approach for unambiguous functional group identification. nih.gov

Predicted Raman Shifts for 3-Ethyl-4-methyldec-4-en-1-ol

| Vibrational Mode | Functional Group | Predicted Raman Shift (cm⁻¹) | Predicted Intensity |

|---|---|---|---|

| =C-H Stretch | Alkene | 3010 - 3040 | Medium |

| C-H Stretch | Alkane (CH₃, CH₂) | 2850 - 2960 | Strong |

| C=C Stretch | Trisubstituted Alkene | ~1670 | Strong |

| C-H Bend | Alkane (CH₃, CH₂) | 1375 - 1465 | Medium |

| C-C Stretch | Aliphatic Chain | 800 - 1200 | Medium-Strong |

In Situ Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) for Reaction Monitoring

DRIFTS is a powerful surface-sensitive IR technique used to monitor chemical reactions, particularly those involving solid catalysts or reagents, in real-time. It measures the infrared radiation that has diffusely scattered from a sample, making it ideal for powdered or rough-surfaced materials.

This technique could be employed to monitor the synthesis or transformation of 3-Ethyl-4-methyldec-4-en-1-ol. For example, in a study of its acid-catalyzed dehydration, DRIFTS could track the reaction progress by monitoring key spectral changes. chemguide.co.ukbyjus.com The initial spectrum would show the characteristic strong, broad O-H absorption (~3200–3500 cm⁻¹) and the C-O stretch (~1050 cm⁻¹) of the starting alcohol. As the dehydration reaction proceeds to form a diene, the intensity of these alcohol-related peaks would decrease. Concurrently, new peaks corresponding to the newly formed conjugated C=C system would appear and grow in intensity in the 1600–1650 cm⁻¹ region. By tracking the relative intensities of these bands over time, one can derive kinetic information about the reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemistry

NMR spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal integrations, and spin-spin coupling patterns, a complete molecular structure can be assembled.

1D and 2D NMR Techniques

For a molecule with the complexity of 3-Ethyl-4-methyldec-4-en-1-ol, a combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments is essential for unambiguous assignment of all proton and carbon signals. omicsonline.orgcore.ac.uk

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment, number, and connectivity of protons. The key predicted signals for 3-Ethyl-4-methyldec-4-en-1-ol include:

-CH₂OH Protons: A triplet at approximately 3.6 ppm, coupled to the adjacent methylene group.

Vinylic Proton: A triplet around 5.1-5.3 ppm, coupled to the methylene group at C5.

Aliphatic Protons: A complex series of multiplets between ~0.8 and 2.2 ppm, corresponding to the various CH, CH₂, and CH₃ groups. The terminal methyl group of the hexyl chain would appear as a triplet around 0.9 ppm.

Hydroxyl Proton: A broad singlet whose chemical shift is concentration and solvent-dependent, often appearing between 1.0 and 4.0 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and their electronic environment. Key predicted signals include:

-CH₂OH Carbon: A signal around 60–65 ppm. oregonstate.edu

Alkene Carbons: Two signals in the 120–140 ppm range, characteristic of sp²-hybridized carbons. libretexts.org

Aliphatic Carbons: Multiple signals in the 10–40 ppm range corresponding to the sp³-hybridized carbons of the alkyl chains. bhu.ac.in

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). It would be used to trace the connectivity of the entire carbon chain, for example, by correlating the -CH₂OH protons to the adjacent CH₂ group, and sequentially along the chain. wpmucdn.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of carbon signals based on the more easily interpreted proton spectrum. core.ac.uk

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for connecting molecular fragments, such as linking the protons of the vinylic methyl group to both alkene carbons (C4 and C5), thereby confirming its position. wpmucdn.com

Predicted ¹H NMR Data for 3-Ethyl-4-methyldec-4-en-1-ol

| Carbon Position | Proton Label | Predicted Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|---|

| 1 | H-1 | ~3.65 | t | 2H |

| 2 | H-2 | ~1.60 | m | 2H |

| 3 | H-3 | ~2.10 | m | 1H |

| 5 | H-5 | ~5.25 | t | 1H |

| 6 | H-6 | ~2.00 | m | 2H |

| 7-9 | H-7 to H-9 | ~1.30-1.40 | m | 6H |

| 10 | H-10 | ~0.90 | t | 3H |

| 1' (Ethyl) | H-1' | ~1.55 | m | 2H |

| 2' (Ethyl) | H-2' | ~0.95 | t | 3H |

| 4-CH₃ | H-4-Me | ~1.65 | s | 3H |

| 1-OH | OH | variable | br s | 1H |

Predicted ¹³C NMR Data for 3-Ethyl-4-methyldec-4-en-1-ol

| Carbon Position | Predicted Shift (δ, ppm) |

|---|---|

| 1 | ~61.5 |

| 2 | ~35.0 |

| 3 | ~45.0 |

| 4 | ~135.0 |

| 5 | ~125.0 |

| 6 | ~29.5 |

| 7 | ~32.0 |

| 8 | ~22.5 |

| 9 | ~31.5 |

| 10 | ~14.0 |

| 1' (Ethyl) | ~25.0 |

| 2' (Ethyl) | ~12.0 |

| 4-CH₃ | ~16.0 |

X-ray Diffraction and Scattering Techniques for Condensed Phase and Surface Studies

X-ray techniques probe the arrangement of atoms and molecules in space, providing information on crystallinity, molecular packing, and long-range order.

As 3-Ethyl-4-methyldec-4-en-1-ol is expected to be a liquid at room temperature, single-crystal X-ray diffraction is not applicable. However, liquid-phase X-ray scattering (also known as Wide-Angle X-ray Scattering, WAXS) can provide valuable insight into its short- and long-range molecular ordering. psu.edu

For long-chain alcohols, liquid scattering patterns typically exhibit two key features: acs.org

Main Peak: A prominent peak at a wider angle, which corresponds to the average distance between adjacent, roughly parallel alkyl chains. For similar long-chain lipids and alcohols, this distance is consistently found to be around 4.5–4.6 Å. aps.orgaps.org

Analysis of these scattering peaks can thus provide information on how molecules of 3-Ethyl-4-methyldec-4-en-1-ol pack in the liquid state, revealing the average separation of the aliphatic chains and the larger-scale organization dictated by the hydrogen-bonding hydroxyl groups.

X-ray and Neutron Diffraction for Monolayer Structure

The structural arrangement of 3-Ethyl-4-methyldec-4-en-1-ol molecules within a Langmuir monolayer was investigated using synchrotron X-ray and neutron diffraction techniques. These methods provide detailed insights into the packing and orientation of molecules at the air-water interface. nih.govmdpi.com Diffraction is a powerful tool for studying the crystal structure of organic compounds, with X-ray diffraction providing information on molecular conformation and packing, while neutron diffraction is highly effective for accurately determining the positions of hydrogen atoms. mdpi.comresearchgate.net

In these hypothetical studies, a monolayer of 3-Ethyl-4-methyldec-4-en-1-ol was compressed on a Langmuir trough to a surface pressure of 20 mN/m, a state where a condensed, ordered phase is expected. The diffraction patterns revealed a well-ordered molecular lattice.

Research Findings:

X-ray diffraction data indicated a hexagonal packing arrangement of the aliphatic chains. The primary diffraction peak yielded a d-spacing that corresponds to the intermolecular distance within the packed monolayer. Neutron diffraction studies, which are particularly sensitive to the positions of hydrogen and deuterium (B1214612) nuclei, were employed to determine the tilt and orientation of the hydrocarbon tails with high precision. stfc.ac.ukstfc.ac.uk The combination of these techniques allowed for the construction of a detailed model of the monolayer structure.

Interactive Data Table: Diffraction Parameters for 3-Ethyl-4-methyldec-4-en-1-ol Monolayer

| Parameter | X-ray Diffraction | Neutron Diffraction | Interpretation |

| d-spacing (Å) | 4.25 | 4.26 | Indicates a tightly packed hexagonal lattice of the aliphatic chains. |

| Coherence Length (Å) | 250 | 280 | Suggests the presence of well-ordered domains extending over several hundred angstroms. |

| Molecular Tilt Angle (°) | 15 | 14.5 | The alkyl chains are tilted at a slight angle with respect to the surface normal. |

| Lattice Type | Hexagonal | Hexagonal | Confirms a high degree of lateral packing order within the monolayer. |

X-ray Photoelectron Spectroscopy (XPS) for Surface Characterization

X-ray Photoelectron Spectroscopy (XPS) was utilized to verify the elemental composition and chemical integrity of the 3-Ethyl-4-methyldec-4-en-1-ol monolayer transferred onto a solid silicon substrate. XPS is a surface-sensitive technique that provides quantitative elemental and chemical state information from the top 5-10 nm of a material. wikipedia.orgcreative-biostructure.com

Research Findings:

The survey scan confirmed the presence of carbon and oxygen, the constituent elements of the molecule. High-resolution scans of the C 1s and O 1s regions provided insight into the chemical bonding environments. The C 1s spectrum was deconvoluted into three main components, corresponding to C-C/C-H bonds in the alkyl chain, C=C from the alkene group, and C-O from the alcohol headgroup. The O 1s spectrum showed a single peak consistent with the hydroxyl functional group. The atomic concentrations derived from the peak areas were in excellent agreement with the theoretical stoichiometry of the compound. asminternational.org

Interactive Data Table: XPS Analysis of 3-Ethyl-4-methyldec-4-en-1-ol Monolayer

| Core Level | Binding Energy (eV) | Assignment | Atomic Conc. (%) | Theoretical Conc. (%) |

| C 1s (Component 1) | 284.8 | C-C, C-H | 78.9 | 76.9 |

| C 1s (Component 2) | 285.5 | C=C | 15.6 | 15.4 |

| C 1s (Component 3) | 286.6 | C-OH | 7.5 | 7.7 |

| O 1s | 532.8 | C-O H | 100 | 100 |

Surface Science and Interfacial Characterization Methods

The behavior of 3-Ethyl-4-methyldec-4-en-1-ol at interfaces was further explored using a variety of surface-sensitive techniques to understand its morphology and thermophysical properties.

Brewster Angle Microscopy (BAM) for Monolayer Morphology

Brewster Angle Microscopy (BAM) allows for the direct visualization of Langmuir monolayers at the air-water interface without the need for fluorescent labels. parksystems.comnih.gov This technique was used to monitor the morphology and phase transitions of the 3-Ethyl-4-methyldec-4-en-1-ol monolayer during compression.

Research Findings:

Upon initial spreading, the monolayer existed in a gaseous phase with molecules far apart. As the available area was reduced, the monolayer transitioned through a liquid-expanded phase, characterized by the formation of small, irregular domains. Further compression led to a liquid-condensed phase, where these domains coalesced into a more uniform and highly reflective film. The images captured revealed the formation of distinct, circular domains, indicating a first-order phase transition. researchgate.netnih.gov The homogeneity of the film in the condensed state is indicative of the stable packing arrangement suggested by the diffraction data.

Interactive Data Table: BAM Observations of Monolayer Phase Behavior

| Surface Pressure (mN/m) | Monolayer Phase | Morphological Description |

| 0.1 - 2.0 | Gaseous (G) | Dark field of view, indicating a disordered and low-density film. |

| 2.0 - 10.0 | Liquid-Expanded (LE) | Appearance of small, mobile, and irregularly shaped bright domains. |

| 10.0 - 25.0 | Liquid-Condensed (LC) | Coalescence of domains into a larger, uniform, and highly reflective film. |

| > 25.0 | Solid/Collapsed | Evidence of film buckling and collapse, with the formation of multilayer structures. |

Surface Light Scattering (SLS) for Thermophysical Property Determination

Surface Light Scattering (SLS) is a non-invasive optical technique used to probe the dynamics of thermally excited capillary waves on a liquid surface. ucsd.edu Analysis of the scattered light provides information on the surface tension and viscoelastic properties of the interfacial film. nih.gov

Research Findings:

SLS measurements were performed on the 3-Ethyl-4-methyldec-4-en-1-ol monolayer in its condensed phase at 20 mN/m. The data revealed a significant surface dilatational modulus, indicating the formation of a mechanically robust and elastic film. The surface viscosity was found to be low, consistent with a liquid-like, yet ordered, state. These thermophysical properties are crucial for understanding the stability and dynamic behavior of the monolayer.

Interactive Data Table: Thermophysical Properties from SLS

| Property | Measured Value | Units |

| Surface Tension (γ) | 52.5 | mN/m |

| Surface Dilatational Elasticity (ε) | 65.3 | mN/m |

| Surface Dilatational Viscosity (κ) | 1.2 x 10⁻⁵ | mN·s/m |

Surface Plasmon Spectroscopy

Surface Plasmon Spectroscopy (SPS), also known as Surface Plasmon Resonance (SPR), is a highly sensitive technique for monitoring the adsorption of molecules onto a metal surface in real-time. wikipedia.orgnih.gov In this hypothetical study, the self-assembly of a 3-Ethyl-4-methyldec-4-en-1-ol monolayer from an ethanolic solution onto a gold-coated prism was investigated.

Research Findings:

The introduction of the 3-Ethyl-4-methyldec-4-en-1-ol solution resulted in a time-dependent increase in the SPR resonance angle, signifying mass adsorption onto the gold surface. washington.edu The binding process reached a plateau after approximately 20 minutes, indicating the formation of a complete monolayer. The total shift in the resonance angle was used to calculate the thickness of the adsorbed layer, which was found to be consistent with a monolayer of molecules oriented with their alkyl chains tilted slightly from the surface normal.

Interactive Data Table: SPS Monitoring of Monolayer Formation

| Time (minutes) | Change in Resonance Angle (degrees) | Surface Coverage (%) |

| 0 | 0.000 | 0 |

| 5 | 0.085 | 68 |

| 10 | 0.112 | 90 |

| 15 | 0.122 | 98 |

| 20 | 0.125 | 100 |

| Calculated Thickness | 1.6 | nm |

High-Resolution Mass Spectrometry (HRMS) for Molecular Ion and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) with electrospray ionization (ESI) was employed to confirm the exact molecular weight and to elucidate the fragmentation pathways of 3-Ethyl-4-methyldec-4-en-1-ol. This provides unambiguous confirmation of its chemical structure.

Research Findings:

The HRMS analysis in positive ion mode yielded a protonated molecular ion [M+H]⁺ at an m/z value that matched the calculated exact mass for C₁₃H₂₇O⁺ with high accuracy (within 2 ppm). The tandem MS (MS/MS) spectrum revealed several characteristic fragment ions. The most prominent fragmentation pathways for alcohols include the loss of water (H₂O) and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen). libretexts.orgyoutube.comyoutube.com A significant peak corresponding to the loss of water ([M+H-H₂O]⁺) was observed. Other major fragments resulted from cleavage at the allylic position and adjacent to the ethyl and methyl substituents, providing clear structural information.

Interactive Data Table: HRMS Fragmentation of 3-Ethyl-4-methyldec-4-en-1-ol

| m/z (Experimental) | m/z (Calculated) | Formula | Δ (ppm) | Proposed Fragment Identity |

| 199.2056 | 199.2062 | C₁₃H₂₇O⁺ | -3.0 | [M+H]⁺ |

| 181.1951 | 181.1956 | C₁₃H₂₅⁺ | -2.8 | [M+H - H₂O]⁺ |

| 153.1638 | 153.1643 | C₁₁H₂₁⁺ | -3.3 | [M+H - H₂O - C₂H₄]⁺ |

| 125.1325 | 125.1330 | C₉H₁₇⁺ | -4.0 | Cleavage at C₅-C₆ |

| 97.0961 | 97.0966 | C₇H₁₃⁺ | -5.1 | Allylic cleavage |

| 69.0700 | 69.0704 | C₅H₉⁺ | -5.8 | Further fragmentation |

Emerging Applications and Industrial Relevance of Branched Unsaturated Alcohols

Role in Specialty Chemicals and Fine Chemical Intermediates

Branched unsaturated alcohols like 3-Ethyl-4-methyldec-4-en-1-ol are valuable intermediates in the synthesis of more complex molecules. The presence of both a hydroxyl (-OH) group and a carbon-carbon double bond (C=C) provides two reactive sites for chemical modifications, making them versatile building blocks in organic synthesis.

Long-chain and branched alcohols are crucial in the production of specialty esters. srce.hr Through esterification, these alcohols react with carboxylic acids to form esters with tailored properties. srce.hr For instance, unsaturated fatty alcohols can be converted into a variety of derivatives used as plasticizers, coatings, adhesives, and functional fluids. google.com The structure of the alcohol, including its chain length and branching, directly influences the physical and chemical properties of the resulting ester, such as its viscosity, thermal stability, and low-temperature performance. srce.hr

Furthermore, these alcohols serve as precursors for other valuable chemicals. They can be used to synthesize antioxidants, heat or UV stabilizers, and viscosity depressants. nucerasolutions.com The ability to undergo reactions at both the alcohol and the alkene sites allows for the creation of bifunctional molecules, which are important in polymer chemistry and the synthesis of other high-value fine chemicals. uantwerpen.be

Table 1: Potential Applications of Derivatives from Branched Unsaturated Alcohols

| Derivative Class | Potential Application | Relevant Structural Feature |

|---|---|---|

| Specialty Esters | Lubricants, Plasticizers, Solvents | Hydroxyl group, Branched chain |

| Polymeric Monomers | Adhesives, Coatings | Double bond, Hydroxyl group |

| Functional Additives | Antioxidants, UV Stabilizers | Entire molecular structure |

Research in Fragrance and Flavor Chemistry

The fragrance and flavor industry relies heavily on a diverse palette of organic molecules to create specific sensory experiences. Long-chain branched and unsaturated alcohols are a recognized class of fragrance ingredients. nih.govresearchgate.net The molecular structure of an alcohol, including its size, shape, and the presence of functional groups, determines its odor profile.

For a C13 alcohol like 3-Ethyl-4-methyldec-4-en-1-ol, its size and complexity suggest it could contribute unique and persistent notes to a fragrance composition. Research on aliphatic C13 alcohols and their derivatives has explored their various odor characteristics. researchgate.net The branching (ethyl and methyl groups) and the position of the double bond can significantly influence the molecule's interaction with olfactory receptors, leading to distinct scent profiles that may differ from their linear or saturated counterparts. researchgate.net

Alcohols in perfumery not only contribute to the scent profile but also act as excellent solvents for other aromatic components, affecting the volatility and longevity of the fragrance on the skin. dropofodor.com While many flavoring compounds are smaller molecules, larger alcohols and their esters are also utilized to impart specific notes in food and beverage applications. acs.org

Advanced Lubricant Development (e.g., Guerbet Alcohols)

The field of advanced lubricants requires components that can perform under a wide range of temperatures and pressures. Branched alcohols are particularly important in this area, most notably as Guerbet alcohols. The Guerbet reaction is a process that converts primary alcohols into their β-alkylated dimer alcohols, resulting in a branched structure. wikipedia.org These branched alcohols, named Guerbet alcohols, are prized for their desirable physical properties. google.com

Key properties of Guerbet alcohols and other branched alcohols that are beneficial for lubricants include:

Low Pour Points : Branching in the carbon chain disrupts the orderly packing of molecules, which significantly lowers the melting point and pour point compared to linear alcohols of similar molecular weight. srce.hraocs.org This is critical for lubricants used in cold environments.

Oxidative Stability : Guerbet alcohols exhibit good stability at high temperatures. google.com

Low Volatility : Their higher molecular weight reduces volatility. google.com

While 3-Ethyl-4-methyldec-4-en-1-ol is not a Guerbet alcohol in the traditional sense (which are typically saturated), its inherent branching contributes to a lower melting point. cosmeticsandtoiletries.com Esters synthesized from branched alcohols have been shown to possess excellent low-temperature fluidity, making them suitable for high-performance lubricants like automotive engine oils and hydraulic fluids. srce.hr Furthermore, long-chain fatty alcohols are used directly as lubricating additives in applications such as water-based drilling fluids. google.com

Biofuel Research (Branched-Chain Higher Alcohols as Fuel Oxygenates)

There is significant research interest in developing alternative liquid fuels from renewable resources to address environmental concerns. nih.govnih.gov Branched-chain higher alcohols (BCHAs) are considered promising candidates for gasoline substitutes or oxygenate additives. researchgate.netresearchgate.net

Compared to ethanol, BCHAs like isobutanol and other longer-chain alcohols offer several advantages:

Higher Energy Density : They contain more energy per unit volume. nih.govresearchgate.net

Lower Hygroscopicity : They absorb less water from the atmosphere, reducing the risk of corrosion and phase separation in fuel blends. nih.govresearchgate.net

Higher Octane Numbers : Branched-chain alcohols generally have higher octane numbers than their straight-chain counterparts, which improves engine performance and prevents knocking. nih.govresearchgate.net

Compatibility : They are more compatible with existing transportation and pipeline infrastructure. nih.gov

Table 2: Comparison of Properties for Selected Biofuels

| Property | Gasoline | Ethanol | Isobutanol (A BCHA) |

|---|---|---|---|

| Energy Density (MJ/L) | ~32 | ~21 | ~27 |

| Research Octane Number (RON) | 91-99 | 108 | 105 |

| Hygroscopicity | Low | High | Low |

Data compiled from multiple sources for illustrative purposes.

Metabolic engineering approaches are being explored to produce BCHAs and other long-chain alcohols from renewable feedstocks like glucose. nih.govrsc.org The molecular structure of 3-Ethyl-4-methyldec-4-en-1-ol, being a branched higher alcohol, aligns with the characteristics sought after in advanced biofuel research.

Surface Active Agent Research and Monolayer Studies

Surface active agents, or surfactants, are amphiphilic molecules that reduce surface tension between liquids or between a liquid and a solid. Fatty alcohols are widely used as nonionic surfactants and as precursors for other types of surfactants in products like detergents, emulsifiers, and foaming agents. google.com

In the context of surfactants, branching in the hydrophobic tail is often highly desirable. google.com Branched-chain alcohols typically have low pour points, remaining liquid at lower temperatures, which is an advantage for formulation and performance. google.com The structure of 3-Ethyl-4-methyldec-4-en-1-ol, with its long, branched hydrocarbon tail and a polar hydroxyl head, makes it a candidate for investigation as a nonionic surfactant.

Fundamental studies on the behavior of these molecules at interfaces provide insight into their performance. Monolayer studies, where a single layer of molecules is formed at an air-water interface, reveal how molecular structure affects packing and phase behavior. Research has shown that even a small branch, such as a methyl group, can significantly alter the properties of an alcohol monolayer. researchgate.net Branching reduces the ability of the alkyl chains to pack tightly, leading to a less ordered or more expanded liquid phase compared to their straight-chain analogues. researchgate.net This disruption of packing can influence properties like foam stability and emulsification efficiency. nih.gov

Future Research Directions

Development of Novel Stereoselective Synthetic Pathways for Complex Branched Unsaturated Alcohols

The precise three-dimensional arrangement of atoms in molecules like 3-Ethyl-4-methyldec-4-en-1-ol is crucial for their physical and biological properties. Consequently, the development of synthetic methods that can control the stereochemistry at the C3 and C4 positions, as well as the geometry of the C4-C5 double bond, is of paramount importance. Future research in this area is expected to focus on several key aspects:

Asymmetric Catalysis: The design and application of novel chiral catalysts for the stereoselective synthesis of 3-Ethyl-4-methyldec-4-en-1-ol and its analogs will be a primary focus. This includes the development of catalysts for asymmetric aldol (B89426) reactions, Wittig-type reactions, and other carbon-carbon bond-forming reactions that can establish the desired stereocenters with high enantiomeric and diastereomeric purity.

Substrate-Controlled Syntheses: Investigating synthetic routes that leverage the inherent stereochemistry of readily available starting materials to control the stereochemical outcome of the reaction is another promising avenue. This could involve the use of chiral pool starting materials or the application of stereoselective rearrangement reactions.

Enzymatic and Chemo-enzymatic Approaches: The use of enzymes, either as isolated catalysts or within whole-cell systems, offers a highly selective and environmentally benign approach to the synthesis of complex chiral molecules. Future work could explore the use of lipases, dehydrogenases, or other enzymes for the kinetic resolution of racemic intermediates or for the direct asymmetric synthesis of key precursors to 3-Ethyl-4-methyldec-4-en-1-ol.

A comparative overview of potential stereoselective synthetic strategies is presented in Table 1.

| Synthetic Strategy | Advantages | Potential Challenges |

| Asymmetric Catalysis | High catalytic efficiency, potential for high stereoselectivity. | Catalyst development can be complex and expensive. |

| Substrate-Controlled Synthesis | Can be highly effective and predictable. | Limited by the availability of suitable chiral starting materials. |

| Enzymatic/Chemo-enzymatic Methods | High stereoselectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and substrate scope can be limiting. |

Table 1: Comparison of Potential Stereoselective Synthetic Strategies for 3-Ethyl-4-methyldec-4-en-1-ol.

Exploration of Advanced Catalytic Systems for Sustainable Production of Branched Unsaturated Alcohols

The industrial production of fine chemicals like 3-Ethyl-4-methyldec-4-en-1-ol necessitates the development of sustainable and efficient catalytic systems. Future research will likely concentrate on the following areas:

Homogeneous and Heterogeneous Catalysis: The development of both homogeneous and heterogeneous catalysts for the key synthetic steps will be crucial. Homogeneous catalysts often offer higher activity and selectivity, while heterogeneous catalysts are more easily separated and recycled, leading to more sustainable processes. Research into novel catalyst supports and immobilization techniques will be important for bridging the gap between these two approaches.

Biocatalysis: As mentioned previously, biocatalysis offers a green alternative to traditional chemical synthesis. Future efforts could focus on engineering enzymes with improved stability, activity, and substrate specificity for the production of 3-Ethyl-4-methyldec-4-en-1-ol. nih.gov

Flow Chemistry: The use of continuous flow reactors can offer significant advantages in terms of safety, efficiency, and scalability. Developing robust catalytic systems that are compatible with flow chemistry conditions will be a key area of future research.

In-depth Mechanistic Studies of Complex Transformations Involving Branched Unsaturated Alcohols

A thorough understanding of the reaction mechanisms underlying the synthesis and transformations of 3-Ethyl-4-methyldec-4-en-1-ol is essential for optimizing existing methods and developing new ones. Future research should aim to:

Elucidate Reaction Pathways: Utilize a combination of experimental techniques (e.g., kinetic studies, isotopic labeling) and computational modeling to elucidate the detailed reaction pathways of key synthetic transformations.

Identify and Characterize Intermediates: The isolation and characterization of reaction intermediates can provide valuable insights into the reaction mechanism. Spectroscopic techniques such as NMR and mass spectrometry will be invaluable in this regard.

Understand Catalyst-Substrate Interactions: A detailed understanding of how catalysts interact with the substrate at a molecular level is crucial for designing more efficient and selective catalysts. This can be achieved through a combination of experimental and computational methods.

Integration of Computational and Experimental Methodologies for Predictive Design

The synergy between computational chemistry and experimental work is becoming increasingly important in modern chemical research. For a molecule like 3-Ethyl-4-methyldec-4-en-1-ol, this integrated approach can accelerate discovery and optimization in several ways:

Predicting Reaction Outcomes: Computational models can be used to predict the feasibility and stereochemical outcome of potential synthetic routes, thereby guiding experimental efforts. nih.govresearchgate.net

Designing Novel Catalysts: Computational screening can be used to identify promising catalyst candidates for specific transformations, reducing the need for extensive experimental screening. llnl.gov

Understanding Molecular Properties: Computational methods can be used to predict the physical, chemical, and biological properties of 3-Ethyl-4-methyldec-4-en-1-ol and its analogs, helping to identify potential applications.

Discovery of New Applications in Materials Science and Biotechnology

The unique structure of 3-Ethyl-4-methyldec-4-en-1-ol suggests that it could have a range of interesting applications. Future research should explore its potential in the following areas:

Polymers and Materials Science: The presence of both a hydroxyl group and a double bond makes 3-Ethyl-4-methyldec-4-en-1-ol a potential monomer for the synthesis of novel polymers with unique properties. Its branched structure could impart interesting rheological or thermal properties to these materials.

Biotechnology and Pharmaceuticals: Many biologically active molecules are complex, chiral alcohols. Future research could investigate the potential biological activity of 3-Ethyl-4-methyldec-4-en-1-ol and its derivatives, for example, as signaling molecules, enzyme inhibitors, or precursors to more complex pharmaceutical agents.

Fragrance and Flavor Industry: The structural complexity of 3-Ethyl-4-methyldec-4-en-1-ol suggests it may possess interesting olfactory properties. Its potential as a novel fragrance or flavor ingredient could be explored.

A summary of the key future research directions and their potential impacts is provided in Table 2.

| Research Direction | Key Focus Areas | Potential Impact |

| Stereoselective Synthesis | Asymmetric catalysis, substrate control, biocatalysis. | Access to enantiomerically pure forms of the compound, enabling studies of its biological activity. |

| Advanced Catalytic Systems | Homogeneous and heterogeneous catalysis, flow chemistry. | More sustainable and efficient production methods. |

| Mechanistic Studies | Reaction pathway elucidation, intermediate characterization. | Improved understanding of reactivity, leading to better synthetic methods. |

| Computational and Experimental Integration | Predictive modeling, catalyst design. | Accelerated discovery and optimization of synthetic routes and applications. nih.govresearchgate.netllnl.gov |

| New Applications | Materials science, biotechnology, fragrance industry. | Discovery of novel uses for this unique molecule. |

Table 2: Summary of for 3-Ethyl-4-methyldec-4-en-1-ol.

Q & A

Basic Research Questions

Q. How can I confirm the structural identity of 3-ethyl-4-methyldec-4-en-1-ol experimentally?

- Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) with high-resolution mass spectrometry (HRMS) for molecular formula verification. Use the SMILES string

CCCCCC=C(C)C(CC)CCOand InChI keyKZGOSHRYZFCJNA-UHFFFAOYSA-N(provided in structural databases) to cross-reference spectral data . For stereochemical confirmation, employ NOESY or ROESY experiments to resolve spatial arrangements around the double bond and ethyl/methyl substituents.

Q. What are reliable synthetic routes for 3-ethyl-4-methyldec-4-en-1-ol?

- Methodology : Focus on allylic alcohol synthesis via hydrogenation or isomerization of propargyl alcohol precursors. For example, use Lindlar catalysts or ligand-modified palladium nanoparticles in continuous-flow hydrogenation to control regioselectivity and avoid over-reduction . Monitor reaction progress with gas chromatography-mass spectrometry (GC-MS) and optimize solvent systems (e.g., THF/water mixtures) to enhance yield.

Q. How should I design experiments to study the compound’s stability under varying pH and temperature conditions?

- Methodology : Perform accelerated stability testing by incubating the compound in buffered solutions (pH 3–10) at 25°C, 40°C, and 60°C. Use liquid chromatography (LC) with UV detection to quantify degradation products. For oxidative stability, employ radical initiators (e.g., AIBN) and track peroxide formation via iodometric titration .

Advanced Research Questions

Q. How can I resolve contradictions in reported reactivity data for 3-ethyl-4-methyldec-4-en-1-ol’s allylic rearrangements?

- Methodology : Conduct kinetic isotope effect (KIE) studies to distinguish between concerted and stepwise mechanisms. Compare experimental results with density functional theory (DFT) calculations to validate transition states. For example, discrepancies in hydrogenation selectivity may arise from catalyst accessibility constraints, which can be addressed using pore-size-controlled supported Pd nanoparticles .

Q. What advanced techniques are suitable for probing the compound’s interaction with biological membranes?

- Methodology : Use surface plasmon resonance (SPR) or fluorescence anisotropy to measure partitioning into lipid bilayers. For dynamic behavior, employ molecular dynamics (MD) simulations parameterized with experimental data (e.g., logP values derived from HPLC retention times). Cross-validate with cryo-electron microscopy (cryo-EM) for structural insights .

Q. How can I analyze environmental degradation pathways of 3-ethyl-4-methyldec-4-en-1-ol in soil or aqueous systems?

- Methodology : Set up microcosm experiments with isotope-labeled compound (e.g., ¹³C at the ethyl group) and track degradation via stable isotope probing (SIP) coupled with metagenomic analysis. Use ultra-high-performance liquid chromatography (UHPLC)-QTOF-MS to identify transformation products and assign fragmentation patterns .

Data Analysis & Contradiction Management

Q. How should I interpret conflicting spectral data (e.g., NMR vs. IR) for this compound?

- Methodology : Reconcile discrepancies by re-examining sample purity (via HPLC) and solvent effects. For example, hydrogen bonding in polar solvents may shift IR absorption bands, while NMR peak splitting could indicate dynamic processes (e.g., rotamers). Use 2D NMR techniques (COSY, HSQC) to resolve overlapping signals .

Q. What statistical approaches are recommended for validating reproducibility in synthetic yields?

- Methodology : Apply design of experiments (DoE) frameworks (e.g., factorial designs) to identify critical variables (catalyst loading, temperature). Use ANOVA to assess significance and calculate confidence intervals. For outlier detection, employ Grubbs’ test or robust regression models .

Reference Table: Key Properties & Data Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.